1-(2,6-Difluorophenyl)sulfonylpiperidine
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Overview
Description
1-(2,6-Difluorophenyl)sulfonylpiperidine is a chemical compound with the molecular formula C11H13F2NO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)sulfonylpiperidine typically involves the reaction of piperidine with 2,6-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, more efficient mixing, and continuous monitoring of reaction parameters to ensure high yield and purity. The purification process may also involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)sulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Products where fluorine atoms are replaced by nucleophiles.
Scientific Research Applications
1-(2,6-Difluorophenyl)sulfonylpiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)sulfonylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)piperidine: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1-(2,6-Dichlorophenyl)sulfonylpiperidine: Contains chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
1-(2,6-Difluorophenyl)sulfonylmorpholine:
Uniqueness
1-(2,6-Difluorophenyl)sulfonylpiperidine is unique due to the presence of both fluorine atoms and a sulfonyl group, which can enhance its stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H13F2NO2S |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13F2NO2S/c12-9-5-4-6-10(13)11(9)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 |
InChI Key |
YALMLLPHQGDYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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